3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride
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Overview
Description
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A methylated derivative of quinoline.
6,7-Dihydroquinoline: A reduced form of quinoline.
Uniqueness
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is unique due to its specific structure, which combines a methyl group and a dihydroquinoline ring with a hydrochloride salt. This unique structure may confer specific biological activities and chemical properties that distinguish it from other quinoline derivatives.
Properties
CAS No. |
62230-80-2 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-quinolin-8-one;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h5-6H,2-4H2,1H3;1H |
InChI Key |
SEROISSVMNNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)N=C1.Cl |
Origin of Product |
United States |
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